N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methylbenzaldehyde with thiourea and a suitable oxidizing agent under acidic conditions to form 4-(4-methylphenyl)-1,3-thiazole.
Substitution Reactions: The next step involves the introduction of the phenyl group at the 5-position of the thiazole ring. This can be done through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Phenoxybenzamide: The final step involves the coupling of the thiazole derivative with 3-phenoxybenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-phenoxybenzamide
Uniqueness
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide is unique due to the presence of the phenoxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2S/c1-20-15-17-21(18-16-20)26-27(22-9-4-2-5-10-22)34-29(30-26)31-28(32)23-11-8-14-25(19-23)33-24-12-6-3-7-13-24/h2-19H,1H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYULZZCRQDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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